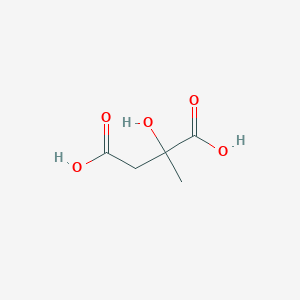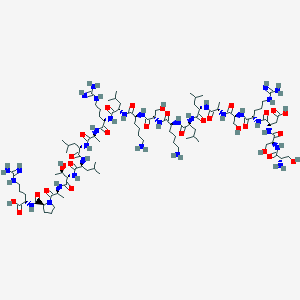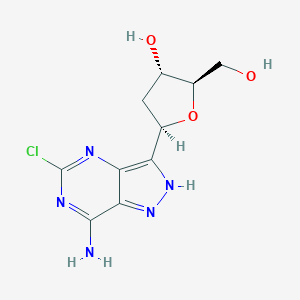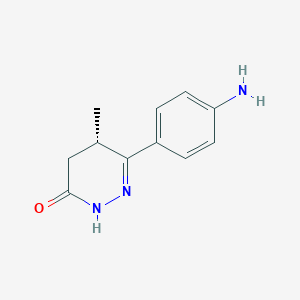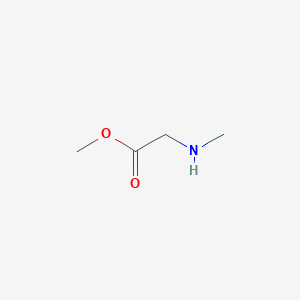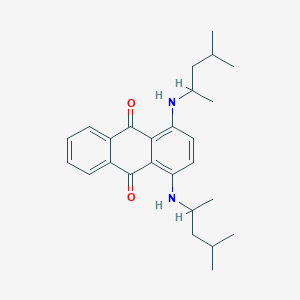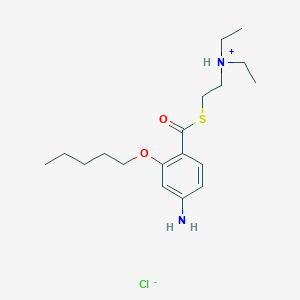
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as N-(2-diethylaminoethyl)-4-aminobenzoate pentylthiourethane hydrochloride.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. This compound also acts on the central nervous system to reduce pain perception and fever.
Efectos Bioquímicos Y Fisiológicos
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to exhibit minimal toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is its potential applications in the treatment of various diseases. This compound has also been found to exhibit minimal toxicity and side effects, making it a promising candidate for further research. However, the limitations of this compound include its relatively complex synthesis method and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research on 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride. These include:
1. Further studies to determine the optimal dosage and administration route for this compound in humans.
2. Investigation of the potential applications of this compound in the treatment of various diseases, such as arthritis, cancer, and Alzheimer's disease.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a promising compound with potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further research is needed to determine its optimal dosage and administration route, as well as its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves the reaction between 4-aminobenzoic acid and 1-pentanethiol in the presence of a catalyst. The resulting product is then reacted with N,N-diethylaminoethyl chloride hydrochloride to obtain the desired compound.
Aplicaciones Científicas De Investigación
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
100311-10-2 |
|---|---|
Nombre del producto |
4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride |
Fórmula molecular |
C18H31ClN2O2S |
Peso molecular |
375 g/mol |
Nombre IUPAC |
2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2S.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
Clave InChI |
PCTWPGWWLUDMBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
Sinónimos |
BENZOIC ACID, 4-AMINO-2-PENTYLOXYTHIO-, S-(2-(DIETHYLAMINO)ETHYL) ESTE R, MONOHYD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




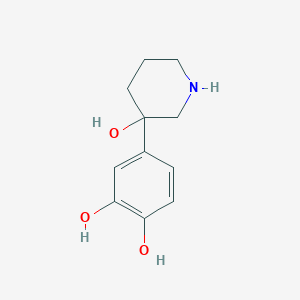
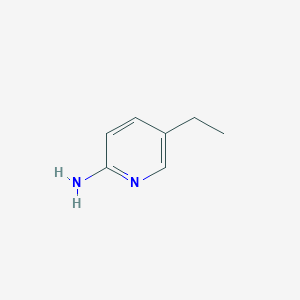

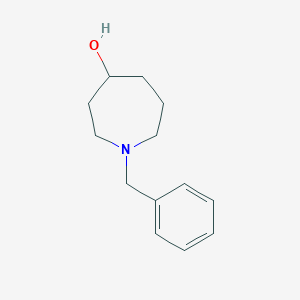

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
